1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that features an imidazole ring, a sulfonyl group, and an azetidine ring. The presence of these functional groups suggests that the compound may exhibit a range of chemical and biological activities. Imidazole-containing compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antibacterial and antifungal properties.
Medicine: As a potential therapeutic agent for treating infections and inflammatory conditions.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity. The azetidine ring can increase the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
Metronidazole: An antibacterial and antiprotozoal agent.
Clotrimazole: An antifungal agent.
Properties
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-15(13-7-5-4-6-8-13)16(21)20-11-14(12-20)24(22,23)17-18-9-10-19(17)2/h4-10,14-15H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDCRSKZBRTZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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